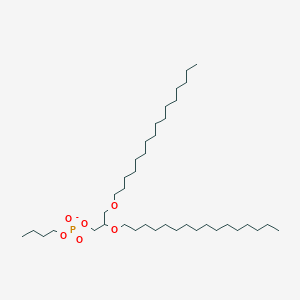
Ethyl (trimethylgermyl)(trimethylsilyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (trimethylgermyl)(trimethylsilyl)acetate is an organosilicon compound that features both trimethylgermyl and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of both silicon and germanium-based functional groups. These properties make it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (trimethylgermyl)(trimethylsilyl)acetate typically involves the reaction of ethyl acetate with trimethylgermyl and trimethylsilyl reagents. One common method includes the use of trimethylgermyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl acetate reacts with the chlorides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (trimethylgermyl)(trimethylsilyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trimethylsilyl chloride, trimethylgermyl chloride, triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or alcohols.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of new organosilicon or organogermanium compounds.
Applications De Recherche Scientifique
Ethyl (trimethylgermyl)(trimethylsilyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-germanium bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of Ethyl (trimethylgermyl)(trimethylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl and trimethylgermyl groups can act as protecting groups, stabilizing reactive intermediates during chemical reactions. These groups can also enhance the solubility and reactivity of the compound, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Ethyl (trimethylgermyl)(trimethylsilyl)acetate can be compared with other similar compounds such as:
Ethyl (trimethylsilyl)acetate: Lacks the trimethylgermyl group, making it less versatile in certain applications.
Ethyl (trimethylgermyl)acetate: Lacks the trimethylsilyl group, which may limit its reactivity and stability.
Trimethylsilylacetate: A simpler compound with only the trimethylsilyl group, used in more basic applications.
The uniqueness of this compound lies in its combination of both trimethylsilyl and trimethylgermyl groups, providing enhanced reactivity and versatility in various chemical and industrial applications.
Propriétés
Numéro CAS |
111999-58-7 |
|---|---|
Formule moléculaire |
C10H24GeO2Si |
Poids moléculaire |
277.01 g/mol |
Nom IUPAC |
ethyl 2-trimethylgermyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C10H24GeO2Si/c1-8-13-10(12)9(11(2,3)4)14(5,6)7/h9H,8H2,1-7H3 |
Clé InChI |
IBPUYMJOOLXPKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C([Si](C)(C)C)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


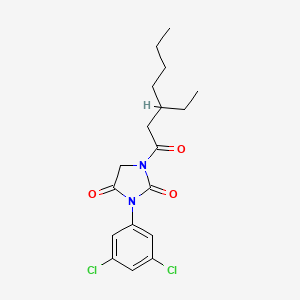
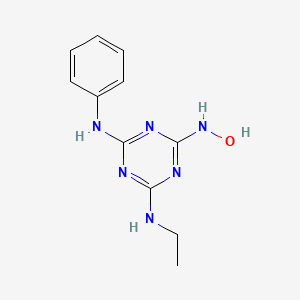
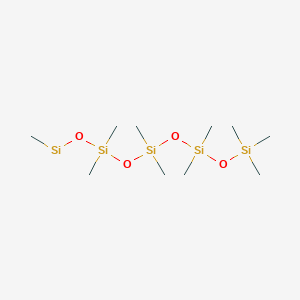
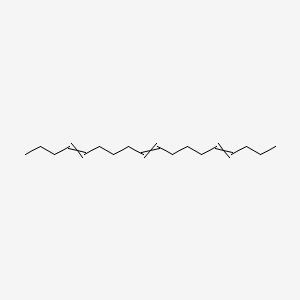
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

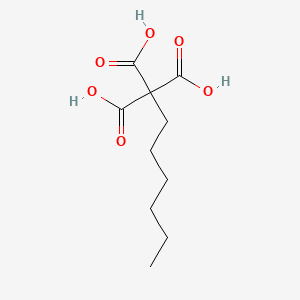
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)
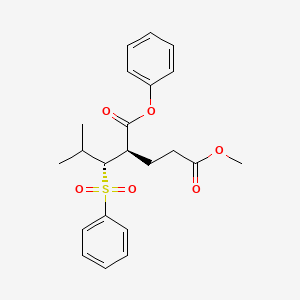
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
